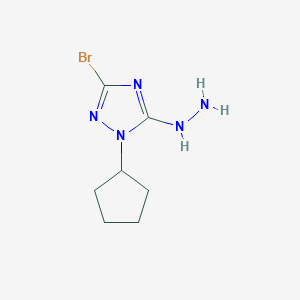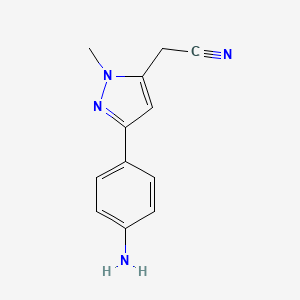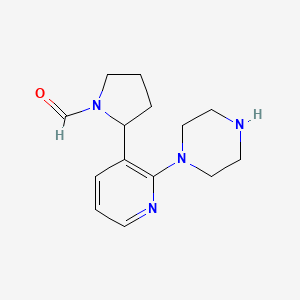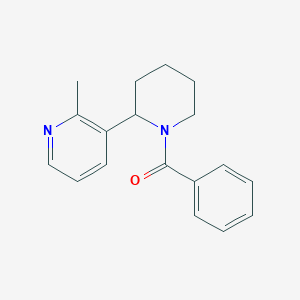
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of two furan rings, each substituted with a methyl group, and connected through a methanamine linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine typically involves the reaction of 5-methylfuran-2-carbaldehyde with 2-methylfuran-3-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include an organic solvent like methanol or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized furans, reduced dihydrofurans, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions involving furan derivatives.
Industry: Used in the production of specialty chemicals and materials, including bio-based polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The furan rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methanamine linkage provides additional flexibility and reactivity, allowing the compound to interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(methyldithio)furan: A furan derivative with similar structural features but containing sulfur atoms.
2-Methyl-3-furanmethanol: Another furan derivative with a hydroxymethyl group instead of a methanamine linkage.
Uniqueness
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine is unique due to its dual furan ring structure connected by a methanamine linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
1-(2-methylfuran-3-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H15NO2/c1-9-3-4-12(15-9)8-13-7-11-5-6-14-10(11)2/h3-6,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
ACRUJGASPSAACV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CNCC2=C(OC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11799958.png)



